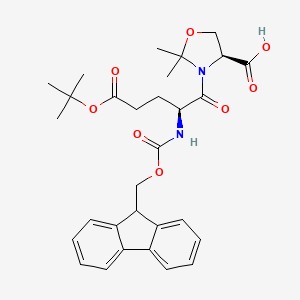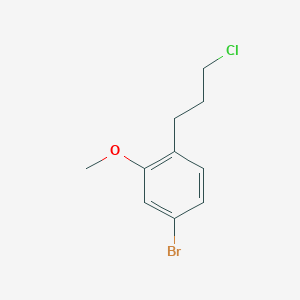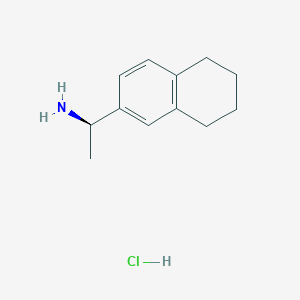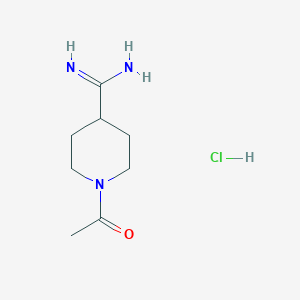
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene
Vue d'ensemble
Description
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene, or 1,3-DBFB, is an organobromine compound and a derivative of benzene. It is a brominated aromatic compound, with a bromine atom in the para position and a methyl group in the ortho position. It is a colorless liquid with a pungent odor and is soluble in organic solvents. 1,3-DBFB is used as a building block in organic synthesis and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthetic Methodologies and Applications
- Synthesis of Fluorobenzenes: Various dibrominated fluorobenzenes, including compounds similar to 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene, have been synthesized and applied in Suzuki–Miyaura cross-coupling reactions to prepare fluorinated terphenyls. These reactions highlight the utility of dibrominated fluorobenzenes in constructing complex fluorinated molecular architectures (Sharif et al., 2013).
- Bromination Techniques: Studies on the synthesis of dibromobenzene derivatives, including 1,3-dibromo-2-(bromomethyl)-5-fluorobenzene, demonstrate advanced bromination techniques for creating valuable precursors for organic synthesis, showcasing the adaptability of these methods in generating targeted brominated compounds (Ghorbani‐Vaghei et al., 2012).
Material Synthesis and Characterization
- Polymer Synthesis: Dibromo-fluorobenzenes are utilized as initiators or intermediates in the synthesis of polymers with specific structural features. For example, they serve as bifunctional initiators in controlled polymerization processes to create polymers with mid- or end-chain dibromobenzene moieties, which are further functionalized to produce materials with desired properties (Colak et al., 2006).
Structural Analysis and Characterization
- X-Ray Diffraction Studies: Compounds with bromo and bromomethyl substituents, related to 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene, have been analyzed using X-ray diffraction to study their crystal structures and molecular interactions. These studies provide insights into the packing motifs and intermolecular interactions in the solid state, contributing to our understanding of structure-property relationships (Jones et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTINKMUZDQXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)

![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)



![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)

![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)

![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)